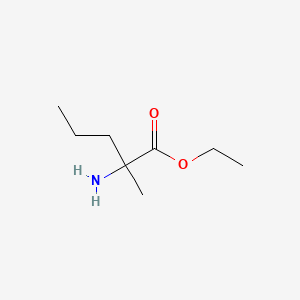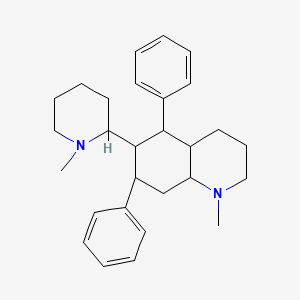
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from lobinaline, which is found in certain plant species. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-N-methyllobinaline typically involves the reduction of lobinaline. One common method is the catalytic hydrogenation of lobinaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of dihydro-N-methyllobinaline follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Further reduction of dihydro-N-methyllobinaline can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Further reduced forms of dihydro-N-methyllobinaline.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex alkaloid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of dihydro-N-methyllobinaline involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve receptor binding and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
Lobinaline: The parent compound from which dihydro-N-methyllobinaline is derived.
Dihydroergotamine: Another alkaloid with similar structural features and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific structural features and the presence of the dihydro and N-methyl groups These modifications can significantly alter its biological activity and pharmacological profile compared to other similar compounds
特性
CAS番号 |
14028-76-3 |
|---|---|
分子式 |
C28H38N2 |
分子量 |
402.626 |
IUPAC名 |
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C28H38N2/c1-29-18-10-9-17-25(29)28-24(21-12-5-3-6-13-21)20-26-23(16-11-19-30(26)2)27(28)22-14-7-4-8-15-22/h3-8,12-15,23-28H,9-11,16-20H2,1-2H3 |
InChIキー |
HLLLBBCUZYFOIX-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC3C(C2C4=CC=CC=C4)CCCN3C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
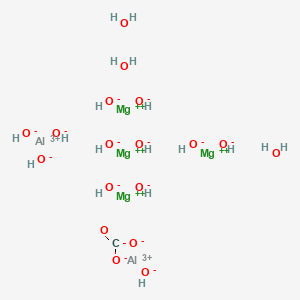
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)
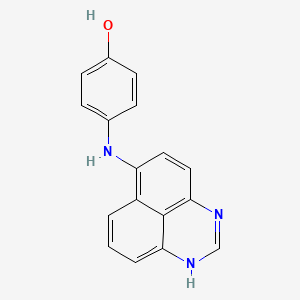


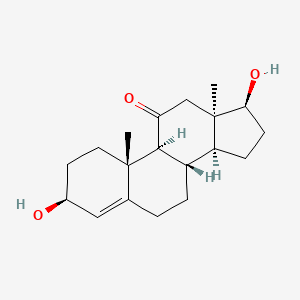
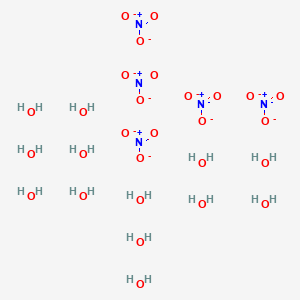
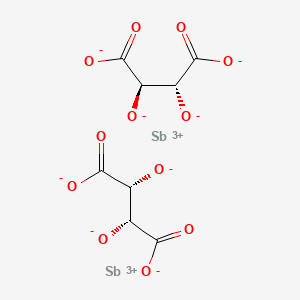
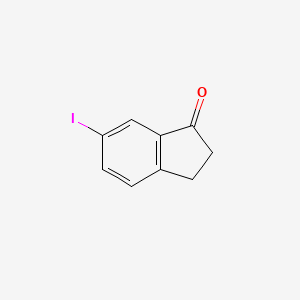
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
